molecular formula C15H10ClFN4O2S B3555424 2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid

2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid

Cat. No.: B3555424
M. Wt: 364.8 g/mol
InChI Key: WTEBZLOIWUPKDW-UHFFFAOYSA-N
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Description

2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid is a complex organic compound that features a tetrazole ring, a benzoic acid moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid typically involves multiple steps, starting from commercially available precursorsThe final step often involves the chlorination of the benzoic acid moiety .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove certain functional groups or reduce the oxidation state of the compound.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic certain biological molecules, allowing the compound to bind to enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid is unique due to its combination of a tetrazole ring and a fluorophenyl group, which provides distinct reactivity and potential for diverse applications. This combination is not commonly found in other compounds, making it a valuable molecule for research and development .

Properties

IUPAC Name

2-chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN4O2S/c16-12-6-5-10(7-11(12)14(22)23)21-15(18-19-20-21)24-8-9-3-1-2-4-13(9)17/h1-7H,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEBZLOIWUPKDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=NN2C3=CC(=C(C=C3)Cl)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601331165
Record name 2-chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

28.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24787098
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

634166-41-9
Record name 2-chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601331165
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid
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2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid
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2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid
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2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid
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2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid
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2-Chloro-5-[5-[(2-fluorophenyl)methylsulfanyl]tetrazol-1-yl]benzoic acid

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